molecular formula C42H51F3N8O12 B590066 Dermorphin Trifluoroacetic Acid Salt CAS No. 78331-26-7

Dermorphin Trifluoroacetic Acid Salt

Cat. No. B590066
CAS RN: 78331-26-7
M. Wt: 916.909
InChI Key: MUBFSOVWSMFSSQ-YYEHHWDVSA-N
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Description

Dermorphin Trifluoroacetic Acid Salt, also known as L-Tyrosyl-D-alanyl-L-phenylalanylglycyl-L-tyrosyl-L-prolyl-L-serinamide Trifluoroacetate, is a compound with the molecular formula C₄₀H₅₀N₈O₁₀ • C₂HF₃O₂ and a molecular weight of 916.89 . It is categorized under enzyme activators, enzyme agonists & antagonists, opioid receptors, neurotransmission, depression, memory, learning and cognition, addiction, pain, and inflammation .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its specific amino acid sequence: Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 . This sequence is unique due to the presence of D-amino acids, particularly D-Alanine .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is stored at a temperature of -20°C .

Scientific Research Applications

1. Dermorphin as an Opiate-like Peptide

Dermorphin, a heptapeptide with potent opiate-like activity, was first isolated from the skin of the South American frog Phyllomedusa sauvagei. It differs significantly from known enkephalins and contains a D-amino acid residue, providing a unique example of a peptide from vertebrates with this feature (Montecucchi et al., 2009).

2. Radioimmunoassay and Presence in Tissues

A selective radioimmunoassay (RIA) for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin, has been developed. Dermorphin-like immunoreactivity has been identified in tissue extracts of various animals, including rats and cephalopods (Negri et al., 1981).

3. Binding Sites in Rat Brain

Dermorphin, being the most potent naturally occurring opioid peptide, exhibits high-affinity specific binding sites in rat brain membranes. These findings provide insights into dermorphin's selectivity for different opioid receptor subtypes in the central nervous system (Amiche et al., 1987).

4. Post-Translational Modifications

Research reveals that the D-alanine in dermorphin is derived from L-alanine in the precursor, suggesting a novel post-translational reaction for converting an L-amino acid to its D-isomer in dermorphin's biosynthesis (Richter et al., 1987).

5. Screening for Dermorphin Peptides

A high-throughput liquid chromatography-tandem mass spectrometry screen for Dermorphin peptides in equine and human urine and equine plasma has been developed. This technique is vital for detecting the use of these peptides, especially in the context of doping control (Steel et al., 2014).

6. Immunoreactivity in Mammalian Stomach

Studies on dermorphin-like immunoreactivity in guinea pig and rat stomach suggest the presence of significant amounts of dermorphin-like peptides in these tissues (Tsou et al., 1985).

Mechanism of Action

Target of Action

Dermorphin TFA, also known as Dermorphin Trifluoroacetic Acid Salt or Dermorphin (TFA), is a heptapeptide that has a remarkable affinity and selectivity for the mu-opioid receptors . These receptors play a crucial role in pain perception, and their activation can lead to significant analgesic effects .

Mode of Action

The mechanism of action of Dermorphin TFA involves interacting with these mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance , making it a subject of interest for potential applications in pain management .

Biochemical Pathways

Dermorphin TFA’s interaction with the mu-opioid receptors initiates a cascade of biochemical reactions that ultimately lead to its analgesic effects . .

Pharmacokinetics

The pharmacokinetics of Dermorphin TFA have been studied in horses . Following intravenous administration, the data fit a 2-compartment model best with distribution and elimination half-lives of 0.09 and 0.76 hours, respectively . The bioavailability following intramuscular administration was variable (47-100%) . Dermorphin TFA was detected in plasma for 12 hours and in urine for 48 or 72 hours following intravenous or intramuscular administration, respectively .

Result of Action

The primary result of Dermorphin TFA’s action is its potent analgesic effect, which is due to its interaction with the mu-opioid receptors . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is about 30-40 times more potent than morphine , but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .

Safety and Hazards

Dermorphin Trifluoroacetic Acid Salt is a controlled product and may require documentation to meet relevant regulations . Trifluoroacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur with single exposure, with the respiratory system being the target organ .

Future Directions

The future of Dermorphin in the medical field is laden with possibilities yet tempered by the need for rigorous research. Current scientific inquiry is focused on unlocking its full therapeutic potential, particularly in pain management .

Biochemical Analysis

Biochemical Properties

Dermorphin TFA exhibits high potency and selectivity for mu-opioid receptors . It interacts with these receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA also interacts with isomerizing enzymes (racemases) during its synthesis .

Cellular Effects

Dermorphin TFA has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain and cancer-induced pain . It influences cell function by modulating the expression of TRP channels and suppressing glial cell activation and neuroinflammation . Dermorphin TFA also exhibits effects on gastrointestinal and endocrine functions akin to those observed with morphine .

Molecular Mechanism

The mechanism of action of Dermorphin TFA involves interacting with mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is a selective agonist at the mu-opioid receptor without any relevant affinity for the kappa-opioid receptor and delta-opioid receptor .

Temporal Effects in Laboratory Settings

Dermorphin TFA has been detected and quantified in plasma samples up to 4 hours post-intravenous administration of dermorphin (5 mg) to a horse, and up to 6 hours post-intramuscular administration of the same dose . Dermorphin TFA was identified in urine samples collected 36 hours post-intravenous administration of the same dose .

Dosage Effects in Animal Models

In animal models, Dermorphin TFA produces dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . The antinociceptive effects were reversed by naloxone, indicating mu-opioid receptor activation in vivo .

Metabolic Pathways

It is known that Dermorphin TFA is synthesized by an unusual posttranslational modification process carried out by an amino acid isomerase .

Transport and Distribution

It is known that Dermorphin TFA binds to mu-opioid receptors, which are distributed in tissues and organs, especially in the CNS structures .

Subcellular Localization

It is known that Dermorphin TFA binds to mu-opioid receptors, which are located on the cell membrane

properties

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBFSOVWSMFSSQ-YYEHHWDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51F3N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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